2-Cyano-2-propanol-1,1,1,3,3,3-d6
CAS No.: 40662-43-9
Cat. No.: VC20750325
Molecular Formula: C4H7NO
Molecular Weight: 91.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40662-43-9 |
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Molecular Formula | C4H7NO |
Molecular Weight | 91.14 g/mol |
IUPAC Name | 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile |
Standard InChI | InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 |
Standard InChI Key | MWFMGBPGAXYFAR-WFGJKAKNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O |
SMILES | CC(C)(C#N)O |
Canonical SMILES | CC(C)(C#N)O |
2-Cyano-2-propanol-1,1,1,3,3,3-d6 is a deuterated compound with the molecular formula C₄H₇D₆NO and a CAS number of 40662-43-9. This compound is notable for its isotopic labeling and is primarily utilized in organic synthesis and pharmaceutical applications. The presence of deuterium in its structure enhances its utility in NMR spectroscopy and other analytical techniques.
Synthesis and Applications
The synthesis of 2-Cyano-2-propanol-1,1,1,3,3,3-d6 involves the reaction of acetone with cyanide sources under controlled conditions to ensure the incorporation of deuterium. This compound is widely used as an intermediate in organic synthesis and has applications in the pharmaceutical industry due to its role in drug development processes.
Applications include:
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Organic Synthesis: Serving as a building block for various chemical reactions.
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Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its isotopic labeling which aids in tracking metabolic pathways.
Research Findings
Recent studies have highlighted the significance of 2-Cyano-2-propanol-1,1,1,3,3,3-d6 in understanding radical chemistry and oxidative stress testing in pharmaceuticals.
Key Research Insights:
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Radical Activity: Research has demonstrated the presence of the 2-cyano-2-propoxy radical during oxidative stress tests using AIBN (Azobisisobutyronitrile) as a radical initiator. This finding is crucial for understanding degradation pathways of pharmaceutical compounds under oxidative conditions .
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Analytical Techniques: The compound has been analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS). These methods provide insights into the stability and reactivity of the compound in various solvents .
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